molecular formula C9H19NO2 B8186251 (R)-4-Amino-5-methylhexanoic acid ethyl ester

(R)-4-Amino-5-methylhexanoic acid ethyl ester

Cat. No.: B8186251
M. Wt: 173.25 g/mol
InChI Key: PBDRGNYDMSWKGQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-5-methylhexanoic acid ethyl ester is a chiral compound that belongs to the class of amino acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-methylhexanoic acid ethyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of ®-4-Amino-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-5-methylhexanoic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of immobilized catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: ®-4-Amino-5-methylhexanoic acid and ethanol.

    Amidation: Corresponding amide.

    Reduction: ®-4-Amino-5-methylhexanol.

Scientific Research Applications

®-4-Amino-5-methylhexanoic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.

    Peptide Synthesis: Serves as a building block for the synthesis of peptides and proteins.

    Chiral Source: Utilized in asymmetric synthesis to produce chiral compounds.

    Polymer Materials: Employed in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of ®-4-Amino-5-methylhexanoic acid ethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, undergoing hydrolysis to release the active compound. The released compound can then interact with biological targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-5-methylhexanoic acid
  • (S)-3-Amino-4-methylpentanoic acid
  • Pregabalin

Uniqueness

®-4-Amino-5-methylhexanoic acid ethyl ester is unique due to its specific chiral configuration and ester functional group. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a precursor in pharmaceutical development .

Properties

IUPAC Name

ethyl (4R)-4-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRGNYDMSWKGQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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